molecular formula C24H31N3O2 B11665519 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11665519
M. Wt: 393.5 g/mol
InChI Key: LSYDFVMRLACYQA-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a hydrazide functional group, a morpholine ring, and a tert-butylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-tert-butylacetophenone with 4-(morpholin-4-yl)methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted morpholine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylacetophenone: A precursor in the synthesis of the target compound.

    Morpholine: A structural component that contributes to the compound’s solubility and reactivity.

    Hydrazine derivatives: Compounds with similar hydrazide functional groups that exhibit comparable reactivity and applications.

Uniqueness

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability, while the morpholine ring improves its solubility and bioavailability. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C24H31N3O2/c1-18(20-9-11-22(12-10-20)24(2,3)4)25-26-23(28)21-7-5-19(6-8-21)17-27-13-15-29-16-14-27/h5-12H,13-17H2,1-4H3,(H,26,28)/b25-18+

InChI Key

LSYDFVMRLACYQA-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.